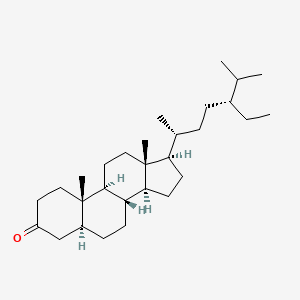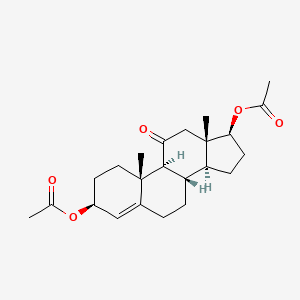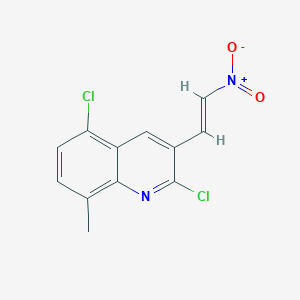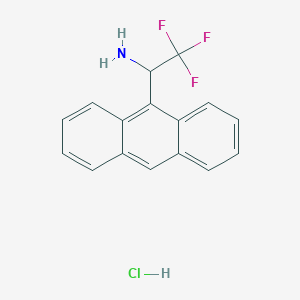
Dapsone N-beta-D-Glucuronide Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is a derivative of dapsone, a well-known antibiotic used primarily in the treatment of leprosy and dermatitis herpetiformis. The glucuronide form is a metabolite that is more water-soluble, facilitating its excretion from the body.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dapsone N-β-D-Glucuronide Sodium Salt involves the glucuronidation of dapsone. This process typically requires the use of glucuronic acid or its derivatives in the presence of a catalyst. The reaction conditions often include an aqueous medium and a controlled pH to ensure the stability of the glucuronide product.
Industrial Production Methods
Industrial production of Dapsone N-β-D-Glucuronide Sodium Salt follows similar principles but on a larger scale. The process involves the use of large reactors where dapsone is reacted with glucuronic acid derivatives under optimized conditions to maximize yield and purity. The product is then purified through crystallization or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Dapsone N-β-D-Glucuronide Sodium Salt can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidative metabolites.
Reduction: It can be reduced back to dapsone under certain conditions.
Substitution: The glucuronide moiety can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Oxidative metabolites of dapsone.
Reduction: Dapsone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Dapsone N-β-D-Glucuronide Sodium Salt has several scientific research applications:
Chemistry: Used as a model compound to study glucuronidation reactions and their kinetics.
Biology: Investigated for its role in the metabolism and excretion of dapsone.
Medicine: Studied for its potential therapeutic effects and as a biomarker for dapsone usage.
Industry: Used in the development of analytical methods for the detection and quantification of dapsone and its metabolites.
Mécanisme D'action
The mechanism of action of Dapsone N-β-D-Glucuronide Sodium Salt involves its conversion back to dapsone in the body. Dapsone exerts its effects by inhibiting dihydropteroate synthase, an enzyme involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and cell replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dapsone: The parent compound, primarily used as an antibiotic.
Dapsone N-hydroxylamine: A metabolite of dapsone with different pharmacological properties.
Dapsone N-acetyl derivative: Another metabolite with distinct characteristics.
Uniqueness
Dapsone N-β-D-Glucuronide Sodium Salt is unique due to its increased water solubility, which facilitates its excretion from the body. This property makes it an important compound for studying the metabolism and pharmacokinetics of dapsone.
Propriétés
Formule moléculaire |
C18H19N2NaO8S |
|---|---|
Poids moléculaire |
446.4 g/mol |
Nom IUPAC |
sodium;6-[4-(4-aminophenyl)sulfonylanilino]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C18H20N2O8S.Na/c19-9-1-5-11(6-2-9)29(26,27)12-7-3-10(4-8-12)20-17-15(23)13(21)14(22)16(28-17)18(24)25;/h1-8,13-17,20-23H,19H2,(H,24,25);/q;+1/p-1 |
Clé InChI |
VWMSHVANJJMJPO-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)NC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sodium 2-[[4-[3-(4,5-dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulphonyl]ethanesulphonate](/img/structure/B13830915.png)
![(2S,4R,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B13830922.png)

![(E,2S,6R,8S)-N-[(2S)-1-[[(2S)-3-(2-bromo-1H-indol-3-yl)-1-oxo-1-[(3-oxo-2-oxabicyclo[4.3.1]deca-1(9),6(10),7-trien-5-yl)amino]propan-2-yl]-methylamino]-1-oxopropan-2-yl]-8-hydroxy-2,4,6-trimethylnon-4-enamide](/img/structure/B13830944.png)







![Ethanone, 1-[2-(1-hydroxyethyl)-4-pyridinyl]-](/img/structure/B13830980.png)


